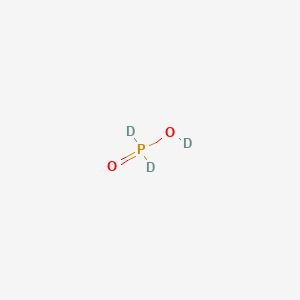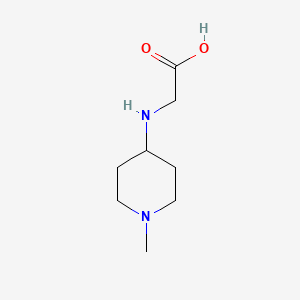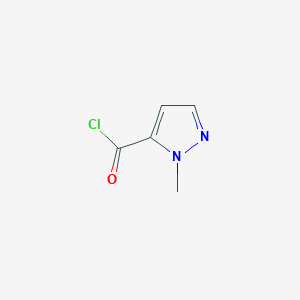
2-Acetylbiphenylene
概要
説明
2-Acetylbiphenylene is an organic compound with the molecular formula C14H10O It is a derivative of biphenylene, characterized by the presence of an acetyl group at the second position of the biphenylene ring
準備方法
Synthetic Routes and Reaction Conditions: 2-Acetylbiphenylene can be synthesized through the Friedel-Crafts acylation of biphenylene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the aforementioned Friedel-Crafts acylation process. The reaction conditions are optimized to achieve high yields and purity of the product .
化学反応の分析
Types of Reactions: 2-Acetylbiphenylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetoxy-biphenylene derivatives.
Reduction: Mild reduction followed by dehydration can convert it into 2-vinylbiphenylene.
Substitution: Treatment with phosphorus pentachloride results in the formation of 2-chloroacetyl- and cis-dichlorovinyl-biphenylene.
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation using peracids.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Phosphorus pentachloride under anhydrous conditions.
Major Products:
Oxidation: 2-acetoxy-biphenylene.
Reduction: 2-vinylbiphenylene.
Substitution: 2-chloroacetyl- and cis-dichlorovinyl-biphenylene.
科学的研究の応用
2-Acetylbiphenylene has been explored for its applications in various scientific fields:
作用機序
The mechanism of action of 2-acetylbiphenylene involves its ability to undergo various chemical transformations, which can be exploited in synthetic chemistry. The acetyl group at the second position of the biphenylene ring makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used .
類似化合物との比較
- 2,6-Diacetylbiphenylene
- 2-Vinylbiphenylene
- 2-Chloroacetylbiphenylene
Comparison: 2-Acetylbiphenylene is unique due to its specific acetyl substitution at the second position, which imparts distinct reactivity compared to other biphenylene derivatives. For instance, 2,6-diacetylbiphenylene has two acetyl groups, leading to different chemical behavior and applications .
特性
IUPAC Name |
1-biphenylen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOITOZRTPXJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402196 | |
| Record name | 2-Acetylbiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-26-0 | |
| Record name | 2-Acetylbiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)



![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)
![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)



![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

